3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole
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Overview
Description
3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole is a complex organic compound with the molecular formula C16H13BrClNO2 and a molecular weight of 366.64 g/mol . This compound belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Another brominated and chlorinated phenol compound with different biological activities.
(3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: A structurally similar compound used in different chemical reactions.
Uniqueness
3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13BrClNO2 |
---|---|
Molecular Weight |
366.63 g/mol |
IUPAC Name |
3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13BrClNO2/c1-10-2-3-11(15-9-16(17)19-21-15)8-14(10)20-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3 |
InChI Key |
OBLJAFGZXSWEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=NO2)Br)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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